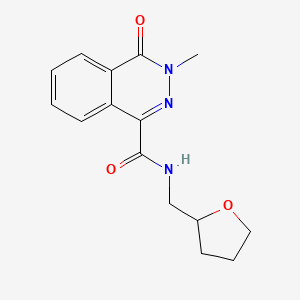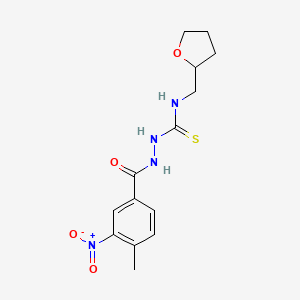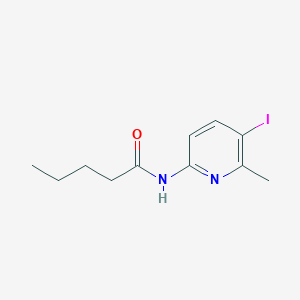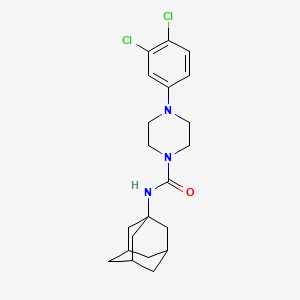![molecular formula C21H29NO B4130467 N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B4130467.png)
N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide
Übersicht
Beschreibung
N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide, also known as ADBAC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ADBAC is a member of the family of quaternary ammonium compounds, which are widely used as disinfectants and surfactants.
Wirkmechanismus
The mechanism of action of N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide is based on its ability to disrupt the cell membrane of microorganisms. N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide is a cationic surfactant that carries a positive charge, which allows it to interact with negatively charged cell membranes of microorganisms. N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide can penetrate the cell membrane and disrupt the lipid bilayer, leading to cell death.
Biochemical and Physiological Effects:
N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide can inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide has also been shown to induce apoptosis, a programmed cell death, in cancer cells. In vivo studies have shown that N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide can cause respiratory distress and bronchoconstriction in animals.
Vorteile Und Einschränkungen Für Laborexperimente
N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in high yield and purity. N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide is also readily available and affordable. However, N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide has some limitations for lab experiments. It can be toxic to cells and animals at high concentrations, which can limit its use in certain experiments. N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide can also interact with other compounds in the experimental system, which can lead to false results.
Zukünftige Richtungen
There are several future directions for the research on N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide. One direction is to investigate the potential of N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide as a therapeutic agent for Alzheimer's disease and cancer. Another direction is to explore the use of N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide as a disinfectant in healthcare facilities and public spaces. Further studies are also needed to understand the mechanism of action of N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide and its interaction with other compounds in the experimental system.
Wissenschaftliche Forschungsanwendungen
N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and environmental science. In medicine, N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide has been shown to exhibit antiviral, antibacterial, and antifungal activities. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and cancer. In agriculture, N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide is used as a pesticide and herbicide due to its ability to inhibit the growth of fungi and weeds. In environmental science, N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide is used as a disinfectant to control the spread of pathogens in water and wastewater treatment plants.
Eigenschaften
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO/c1-13-4-14(2)6-19(5-13)20(23)22-15(3)21-10-16-7-17(11-21)9-18(8-16)12-21/h4-6,15-18H,7-12H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOJDZSFYHHTTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC(C)C23CC4CC(C2)CC(C4)C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-2-{[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]methyl}phenol](/img/structure/B4130389.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[({[3-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4130394.png)

![methyl (1-{[(4-ethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4130409.png)
![2-{[2-(3,5-dimethylisoxazol-4-yl)pyrrolidin-1-yl]carbonyl}-5-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B4130413.png)
![9-[3-(benzyloxy)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4130430.png)

![ethyl 5-benzyl-2-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4130437.png)

![5-bromo-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]nicotinamide](/img/structure/B4130444.png)
![N-(3,4-dichlorophenyl)-4-({[(2,4-difluorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4130446.png)


